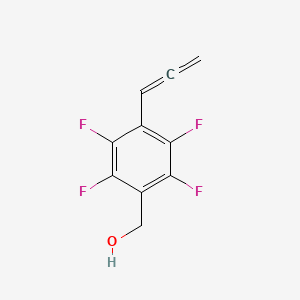
(2,3,5,6-Tetrafluoro-4-propadienylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,5,6-Tetrafluoro-4-propadienylphenyl)methanol is an organic compound characterized by the presence of four fluorine atoms and a propadienyl group attached to a phenyl ring, with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5,6-Tetrafluoro-4-propadienylphenyl)methanol typically involves the fluorination of a suitable precursor, followed by the introduction of the propadienyl group and the methanol group. Common synthetic routes may include:
Fluorination: Using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Introduction of Propadienyl Group: This can be achieved through reactions involving propargyl halides and suitable catalysts.
Methanol Group Addition: This step may involve the reduction of a carbonyl precursor or the direct addition of methanol under acidic or basic conditions.
Industrial Production Methods: Industrial production methods would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the propadienyl group or the phenyl ring.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Modified phenyl rings or propadienyl groups.
Substitution Products: Phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (2,3,5,6-Tetrafluoro-4-propadienylphenyl)methanol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
(2,3,5,6-Tetrafluorophenyl)methanol: Lacks the propadienyl group.
(4-Propadienylphenyl)methanol: Lacks the fluorine atoms.
(2,3,5,6-Tetrafluoro-4-propylphenyl)methanol: Has a propyl group instead of a propadienyl group.
Uniqueness: (2,3,5,6-Tetrafluoro-4-propadienylphenyl)methanol is unique due to the combination of fluorine atoms and the propadienyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
139183-75-8 |
|---|---|
Formule moléculaire |
C10H6F4O |
Poids moléculaire |
218.15 g/mol |
InChI |
InChI=1S/C10H6F4O/c1-2-3-5-7(11)9(13)6(4-15)10(14)8(5)12/h3,15H,1,4H2 |
Clé InChI |
CTULPRWNVMQAEY-UHFFFAOYSA-N |
SMILES canonique |
C=C=CC1=C(C(=C(C(=C1F)F)CO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


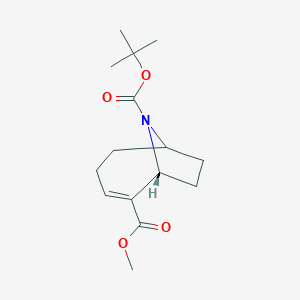
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)

![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)
![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)
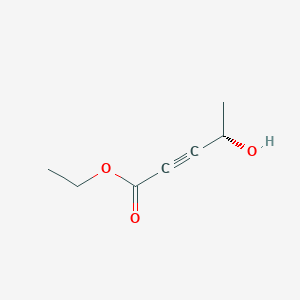
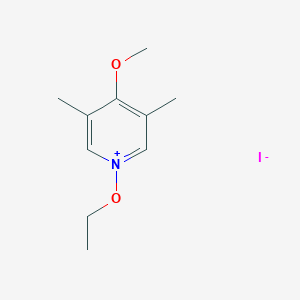
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)

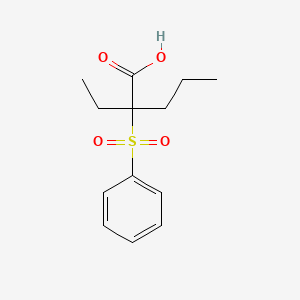
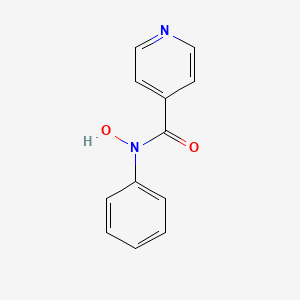

![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
